8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
8-ethenyl-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C10H16O3 It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 4-hydroxycyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting ketal is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl magnesium bromide, to introduce the ethenyl group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexanone Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
Uniqueness
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, offering different steric and electronic properties compared to similar compounds.
This detailed article provides a comprehensive overview of 8-ethenyl-1,4-dioxaspiro[45]decan-8-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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